molecular formula C9H6Br2N2S B7934063 4-(3,4-Dibromophenyl)-1,3-thiazol-2-amine

4-(3,4-Dibromophenyl)-1,3-thiazol-2-amine

Cat. No.: B7934063
M. Wt: 334.03 g/mol
InChI Key: ZDTHBPKJSRSZKK-UHFFFAOYSA-N
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Description

4-(3,4-Dibromophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen atoms) substituted at position 4 with a 3,4-dibromophenyl group and at position 2 with an amine moiety. The bromine atoms on the phenyl ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(3,4-dibromophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTHBPKJSRSZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dibromophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,4-dibromoaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 3,4-dibromoaniline are heated together in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) and bromine substituents on the phenyl ring enable nucleophilic substitution pathways:

Amine-Alkylation/Acylation

The amine reacts with:

  • Alkyl halides : Forms N-alkylated derivatives under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF, 70°C) .

  • Acyl chlorides : Produces amides in dichloromethane with coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Example Reaction

ReagentsConditionsProductYield
Acetyl chloride, EDC/HOBtDCM, 10 h, room tempN-Acetyl-4-(3,4-dibromophenyl)thiazol-2-amine~50%

Aromatic Bromine Substitution

The 3,4-dibromophenyl group undergoes Suzuki-Miyaura coupling with boronic acids. Selective substitution at the para-bromine is observed due to steric hindrance at the meta position.

Electrophilic Aromatic Substitution

The electron-rich thiazole ring participates in electrophilic reactions:

Reaction TypeReagents/ConditionsPosition of Substitution
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CC5 of thiazole
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C4 (adjacent to amine)

The dibromophenyl group’s electron-withdrawing effect directs electrophiles to the thiazole ring over the benzene moiety.

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives:

Schiff Base Formation

Aldehyde/KetoneConditionsProductApplication
Aromatic aldehydesEthanol, reflux, 6–8 hImine-linked thiazole derivatives Antimicrobial agents

Thiazolo[3,2-a]pyrimidine Synthesis
Condensation with β-ketoesters yields fused heterocycles under acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the dibromophenyl group:

Reaction TypeCatalytic SystemSubstrateProduct
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OAryl boronic acidsBiaryl-thiazole hybrids

Selectivity for the para-bromine is attributed to steric factors.

Coordination Chemistry

The thiazole’s sulfur and amine nitrogen act as bidentate ligands for transition metals:

Metal SaltConditionsComplex StructureStability
Cu(II) chlorideMethanol, 60°C, 4 hOctahedral Cu–S/N coordinationStable in air

Oxidation and Reduction

  • Amine Oxidation : Forms nitroso derivatives with H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub>.

  • Thiazole Reduction : LiAlH<sub>4</sub> reduces the thiazole ring to thiazolidine derivatives.

Key Reaction Trends

  • Steric and Electronic Effects : The 3,4-dibromophenyl group reduces electron density on the thiazole ring, favoring electrophilic substitution at C5 over C4.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine in alkylation reactions .

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure is known for its antimicrobial properties. Compounds featuring the thiazole moiety have been synthesized and evaluated for their effectiveness against various pathogens.

Key Findings:

  • Antibacterial Properties : Studies have shown that derivatives of thiazole exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1,3-thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
  • Fungal Inhibition : Thiazole derivatives have also displayed antifungal activity. Compounds containing halogen substitutions on the phenyl ring significantly increased their efficacy against fungi such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Activity Type
1Staphylococcus aureus25Antibacterial
2Escherichia coli32Antibacterial
3Candida albicans24Antifungal
4Aspergillus niger26Antifungal

Anticancer Applications

The anticancer potential of thiazole derivatives has been extensively researched. Various studies have reported the synthesis of compounds that inhibit cancer cell proliferation through different mechanisms.

Key Findings:

  • Tubulin Inhibition : A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and tested for their ability to inhibit tubulin polymerization. The most potent compound in this series exhibited IC50 values ranging from 0.36 to 0.86 µM across several cancer cell lines, indicating strong antiproliferative activity .
  • Cell Cycle Arrest : Specific thiazole derivatives were found to induce G2/M phase arrest in cancer cells, disrupting normal cell division processes .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound ASGC-79010.36Tubulin inhibition
Compound BHepG20.50Cell cycle arrest
Compound CPC120.86Apoptosis induction

Antiviral Properties

Recent studies have also highlighted the antiviral potential of thiazole derivatives. The structural features of these compounds may enhance their ability to interfere with viral replication.

Key Findings:

  • HIV Inhibition : Some thiazole derivatives have shown promise as potential inhibitors of HIV replication, suggesting a mechanism that disrupts viral entry or replication within host cells .
  • Broad-Spectrum Activity : Research indicates that certain compounds can exhibit activity against multiple viral strains, making them candidates for further development in antiviral therapies .

Mechanism of Action

The mechanism by which 4-(3,4-Dibromophenyl)-1,3-thiazol-2-amine exerts its effects often involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The bromine atoms and thiazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Dichlorophenyl Derivatives
  • 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: This analog replaces bromine with chlorine atoms. It serves as a key intermediate in synthesizing c-Abl kinase activators (e.g., compounds 7, 8, and 10 in , and 7).
  • 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-1,3-thiazol-2-amine dihydrochloride : The addition of a pyridinyl group introduces hydrogen-bonding capability, which could improve target binding in enzyme inhibition (e.g., malate dehydrogenase in ) .
Mono-Halogenated Derivatives
  • 4-(3-Bromophenyl)-1,3-thiazol-2-amine : Exhibits potent butyrylcholinesterase (BuChE) inhibition (IC50 = 3.54 μM), suggesting that bromine at the 3-position enhances interaction with the enzyme’s active site. The absence of a 4-bromo substituent may reduce steric hindrance, improving fit .

Table 1: Halogen-Substituted Thiazol-2-amines

Compound Substituents Key Properties/Applications Reference
4-(3,4-Dibromophenyl)-thiazol-2-amine 3,4-diBr-phenyl Hypothesized kinase modulation -
4-(3,4-Dichlorophenyl)-thiazol-2-amine 3,4-diCl-phenyl c-Abl kinase activator intermediate
4-(3-Bromophenyl)-thiazol-2-amine 3-Br-phenyl BuChE inhibitor (IC50 = 3.54 μM)

Electron-Donating Group Substituted Analogs

Methoxyphenyl Derivatives
  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine : The methoxy group enhances electron density on the phenyl ring, improving solubility and π-π stacking interactions. Such derivatives are explored in photoinduced birefringence studies () and as tubulin inhibitors (e.g., compound 10s in ) .
Methylphenyl Derivatives
  • This compound’s molecular weight (204.29 g/mol) is lower than brominated analogs, favoring better bioavailability .

Table 2: Electron-Donating Group Substituted Analogs

Compound Substituents Key Properties/Applications Reference
4-(4-Methoxyphenyl)-thiazol-2-amine 4-OMe-phenyl Tubulin inhibitor (IC50 = 0.12 μM)
4-(3,4-Dimethylphenyl)-thiazol-2-amine 3,4-diMe-phenyl Antimicrobial candidate

Hybrid and Multi-Ring Systems

  • MortaparibMild : Incorporates a triazole-thiazole hybrid structure with a sulfanyl-methyl linker. This compound inhibits mortalin and PARP1, highlighting the role of fused heterocycles in multi-target therapies .
  • N,4-Diaryl-1,3-thiazole-2-amines : Feature three aromatic rings, with methoxy groups enhancing tubulin binding. Compound 10s () arrests the cell cycle at G2/M phase, demonstrating the impact of substituent positioning on biological activity .

Biological Activity

4-(3,4-Dibromophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,4-dibromobenzaldehyde with thiosemicarbazide followed by cyclization to form the thiazole ring. The presence of bromine substituents on the phenyl ring is crucial as they enhance the compound's biological activity through electronic effects and steric interactions.

Antitumor Activity

Research indicates that thiazole derivatives exhibit potent antitumor activity. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably:

  • IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 0.360.36 to 1.981.98 µM against different cancer cell lines such as A549 and HT-29 .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . Molecular docking studies have suggested that these compounds bind to the colchicine site on tubulin, leading to G2/M phase cell cycle arrest .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial properties:

  • In Vitro Studies : Several studies report promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed comparable efficacy to standard antibiotics like norfloxacin .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited lower MIC values than fluconazole in antifungal assays, indicating potential for treating fungal infections .

Structure-Activity Relationships (SAR)

The SAR analysis reveals several key insights into how structural modifications influence biological activity:

  • Bromine Substituents : The presence of bromine atoms at specific positions on the phenyl ring has been linked to enhanced cytotoxicity and antimicrobial activity due to their electron-withdrawing effects which stabilize the thiazole ring system .
  • Substitution Patterns : Variations in substitution patterns on the thiazole and phenyl rings can significantly alter the compound's potency. For instance, adding electron-donating groups has been shown to improve cytotoxic effects against certain cancer cell lines .

Case Study 1: Anticancer Evaluation

A study evaluating a series of thiazole derivatives found that this compound exhibited significant anticancer properties with an IC50 value of approximately 0.860.86 µM against SGC-7901 cells. The compound was shown to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, derivatives of this compound were tested against various pathogens. The results indicated that compounds with halogen substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli compared to non-substituted variants .

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